Product packaging for 4-But-2-ynyloxy-phenol(Cat. No.:)

4-But-2-ynyloxy-phenol

Cat. No.: B8667423
M. Wt: 162.18 g/mol
InChI Key: KEXIKJSIMOKDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-But-2-ynyloxy-phenol is an organic compound of significant interest in advanced chemical synthesis and materials science. Its molecular structure incorporates both a phenolic hydroxyl group and a terminal alkyne moiety, making it a versatile intermediate for constructing more complex architectures. The terminal alkyne functionality is particularly valuable in click chemistry, most notably serving as a key precursor in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazole derivatives . These triazoles are privileged structures in medicinal chemistry and materials science. The electron-withdrawing nature of the alkynyl ether can influence the acidity of the phenolic proton, which in turn affects its reactivity in nucleophilic substitution reactions and its ability to form stable phenoxide ions . Research into structurally related (prop-2-ynyloxy)benzene compounds indicates potential for antimicrobial properties, suggesting that this compound could be a valuable scaffold in the development of new antibacterial agents . Furthermore, phenolic compounds with aryloxy ether linkages are widely investigated for their applications in polymer science. They are used as monomers and cross-linking agents in the synthesis of high-performance materials, such as phthalonitrile-based polymers, which exhibit exceptional thermal stability, mechanical strength, and flame retardancy for use in aerospace and microelectronics . As a building block, this compound allows researchers to develop novel polymers, functional materials, and bioactive molecules. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B8667423 4-But-2-ynyloxy-phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-but-2-ynoxyphenol

InChI

InChI=1S/C10H10O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,8H2,1H3

InChI Key

KEXIKJSIMOKDKK-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 but 2 Ynyloxy Phenol and Analogues

Strategic Approaches to 4-But-2-ynyloxy-phenol Synthesis

The design of a successful synthesis for a target molecule like this compound hinges on a strategic blueprint that maps out the most efficient and practical route from readily available starting materials. pharmafeatures.com This involves a deep understanding of reaction mechanisms, functional group compatibility, and the strategic use of various synthetic concepts. solubilityofthings.com

Retrosynthetic Analysis for Phenol-Alkynyl Ether Systems

Retrosynthetic analysis is a powerful problem-solving technique used to deconstruct a target molecule into simpler, commercially available precursors. solubilityofthings.comsparkl.me For a phenol-alkynyl ether system like this compound, the most logical disconnection is the carbon-oxygen (C-O) ether bond. lkouniv.ac.in This disconnection points to two key synthons: a phenoxide anion and an alkynyl halide.

The corresponding real-world reagents, or synthetic equivalents, would be a substituted phenol (B47542) (hydroquinone or p-aminophenol, for instance) and a but-2-ynyl halide (e.g., 1-bromo-2-butyne). lkouniv.ac.in The forward synthesis, therefore, would likely involve a nucleophilic substitution reaction, such as the Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, attacks the alkynyl halide. researchgate.net

A general retrosynthetic scheme for this compound is as follows:

Target Molecule: this compound

Disconnection: C-O ether bond

Synthons:

Phenoxide synthon

But-2-ynyl cation synthon

Synthetic Equivalents:

Hydroquinone (B1673460)

1-Bromo-2-butyne

This retrosynthetic approach simplifies the complex structure into manageable starting materials, providing a clear and logical path for the synthesis.

Multi-Step Synthesis Pathways for Complex Organic Molecules

The synthesis of molecules more complex than this compound often necessitates multi-step pathways. aip.org These sequences involve a series of reactions where the product of one step becomes the starting material for the next. fiveable.mesparkl.me The successful execution of a multi-step synthesis requires careful planning to ensure high yields and purity at each stage. fiveable.me

Key considerations in designing multi-step syntheses include:

Functional Group Interconversion (FGI): This involves converting one functional group into another to facilitate a subsequent reaction. lkouniv.ac.in For example, a nitro group might be reduced to an amine, which can then be further modified.

Protecting Groups: In molecules with multiple reactive sites, protecting groups are used to temporarily block one functional group while a reaction is carried out at another site. solubilityofthings.comsparkl.me This prevents unwanted side reactions and enhances selectivity.

Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and catalysts is crucial for maximizing the yield and minimizing byproducts at each step. solubilityofthings.com

A study on the synthesis of (prop-2-ynyloxy)benzene derivatives demonstrated the importance of optimizing reaction conditions. The researchers found that using potassium carbonate as the base and acetone (B3395972) as the solvent provided the best results for the SN2 type reaction between various phenols and propargyl bromide. plos.orgnih.gov

Convergent and Divergent Synthetic Strategies

For the synthesis of analogues of this compound or more complex polycyclic ether systems, convergent and divergent strategies offer significant advantages over a purely linear approach. numberanalytics.com

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. acs.orgnih.gov Starting from a core molecule, different reagents or reaction pathways are employed to introduce diversity, leading to a range of analogues. This strategy is particularly useful for exploring structure-activity relationships in drug discovery or materials science.

The choice between a convergent and divergent strategy depends on the specific target molecule and the goals of the synthesis. For creating a variety of this compound analogues with different substituents on the phenyl ring, a divergent approach starting from a common propargylated intermediate could be highly effective.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing milder reaction conditions, enhancing reaction rates, and controlling selectivity. pharmafeatures.com Both transition metal catalysis and biocatalysis offer powerful tools for the synthesis of alkynyl ethers and their analogues.

Transition Metal Catalysis for Alkynyl Ether Formation and Analogues

Transition metals such as palladium, copper, gold, and nickel are widely used to catalyze the formation of C-O bonds in ether synthesis. rsc.orgrsc.orgorganic-chemistry.org These catalysts can activate substrates and facilitate reactions that would otherwise be difficult or impossible. rsc.org

For the synthesis of aryl alkynyl ethers, several transition metal-catalyzed methods have been developed:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are well-known for their ability to mediate cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification. These methods can be adapted for the synthesis of aryl ethers. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type coupling reactions to form C-O bonds. A combination of copper(I) iodide and a suitable ligand can effectively catalyze the reaction between phenols and alkyl or vinyl halides. organic-chemistry.org

Gold and Silver Catalysis: Gold and silver catalysts have shown utility in activating alkynes towards nucleophilic attack. For instance, gold(I) complexes can catalyze the hydroalkoxylation of alkynes. rsc.org Silver nitrate (B79036) has been used to facilitate the cyclization of intermediates in the synthesis of furan (B31954) derivatives from propargyloxy precursors. rsc.org

Nickel/Copper Catalytic Systems: A unique Ni/Cu catalytic system has been reported for the cross-coupling of phenols and vinyl halides, providing access to aryl-vinyl ethers. organic-chemistry.org

Recent advancements in transition metal catalysis have focused on the development of cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex molecular architectures from simple starting materials. rsc.org The use of polarized alkynes, such as ynol ethers, in transition metal-catalyzed annulations has also been explored to achieve high regioselectivity. du.edu

Table 1: Examples of Transition Metal-Catalyzed Reactions for Ether and Analogue Synthesis

Catalyst System Reactants Product Type Reference
Ni/Cu Phenol, Vinyl Halide Aryl-Vinyl Ether organic-chemistry.org
Ph3PAuOTf Phenol, Olefin Alkyl Aryl Ether organic-chemistry.org
IPrAuCl/AgBF4 Allyl Alcohol, Alkyne Ketone (via hydroalkoxylation) rsc.org
CuI o-Alkynyl benzaldehyde Indanone (via hydration/aldol) rsc.org

Biocatalysis in Related Organic Transformations

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods. pharmafeatures.commdpi.comnih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, which aligns with the principles of green chemistry. nih.govuniovi.es

While the direct enzymatic synthesis of this compound may not be established, biocatalysis is highly relevant for transformations of related functional groups. For example:

Hydrolases: Enzymes like lipases and esterases are commonly used for the enantioselective hydrolysis of esters and the acylation of alcohols. ox.ac.uk Lipases have been employed in the desymmetrization of diols, a valuable strategy in asymmetric synthesis. ox.ac.uk

Oxidoreductases: Alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of ketones to chiral alcohols. nih.gov Vanillyl alcohol oxidases (VAOs) are a class of enzymes that act on para-substituted phenols, and recent work has shown their potential in the cleavage of aryl ether protecting groups through a cascade reaction. acs.org

Enoate Reductases (EREDs): These enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds, a transformation that can be challenging to achieve with high enantioselectivity using traditional chemical methods. mdpi.com

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, leveraging light energy to facilitate redox reactions under remarkably mild conditions. nih.govusp.brnih.gov This approach typically employs a photocatalyst, which can be a transition metal complex (e.g., of iridium or ruthenium) or an organic dye, that absorbs visible light to reach an excited state. usp.brnih.gov In this excited state, the catalyst can engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that can forge bonds often inaccessible through traditional thermal methods. nih.govnih.gov

The core principle involves the photocatalyst, upon photoexcitation, becoming both a stronger oxidant and a stronger reductant. usp.br This dual reactivity allows it to activate a wide range of substrates. For the synthesis of phenolic ethers like this compound, photoredox catalysis could offer novel pathways for C–O bond formation. For instance, a general oxidative quenching cycle could involve the reductive quenching of the excited photocatalyst by a phenol, generating a phenoxide radical, which could then couple with an appropriate alkynyl partner. Conversely, an oxidative quenching pathway could generate a reactive species from the alkynyl precursor to react with the phenol. nih.gov

While specific photoredox-catalyzed syntheses of this compound are not prominently documented, the methodology has been successfully applied to related transformations. It has been used for the hydroxylation of arenes to produce phenols and for the selective bromination of phenols, demonstrating its utility in modifying the core phenolic structure. beilstein-journals.orgbeilstein-journals.org The mild conditions, high functional group tolerance, and use of light as a traceless reagent make photoredox catalysis an attractive area for future development in the synthesis of complex alkynyl ethers. nih.govacs.orgthieme-connect.com The ability to use low-energy visible or even near-infrared light can prevent unwanted side reactions and decomposition of sensitive functional groups, a significant advantage when working with multifunctional molecules. rsc.orgrsc.org

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of polyfunctional molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the control of reaction at a specific position on a molecule. slideshare.net

In the context of this compound, the primary regioselective challenge is the alkylation of the hydroquinone precursor. The Williamson ether synthesis, a classical and straightforward method for forming ethers, involves the reaction of an alkoxide with an alkyl halide. orgchemres.orgorganic-chemistry.org For hydroquinone, which possesses two equivalent hydroxyl groups, achieving mono-alkylation to produce 4-(but-2-yn-1-yloxy)phenol instead of the di-alkylated product requires careful control of stoichiometry and reaction conditions. A similar challenge is the competition between O-alkylation (at the oxygen atom) and C-alkylation (at the aromatic ring), although O-alkylation is generally favored for phenols under basic conditions.

A practical example of this selectivity is found in the synthesis of related aromatase inhibitors, where a 4'-hydroxy compound was selectively alkylated with 1-bromopent-2-yne using potassium carbonate as the base in acetonitrile (B52724) to yield the desired 4'-pent-2-ynyloxy derivative. bham.ac.uk This demonstrates a successful regioselective Williamson ether synthesis on a substituted phenol.

Furthermore, any subsequent functionalization of the aromatic ring of this compound would require high regioselectivity. The hydroxyl and ether groups are ortho-, para-directing activators. Controlling substitution at a specific ortho or the remaining para position can be difficult due to small electronic differences. chemistryviews.org Advanced methods, such as using bulky sulfoxides with TMSBr to direct bromination specifically to the para-position of phenols, illustrate the types of strategies needed to achieve high regioselectivity in such systems. chemistryviews.org

Scalable Synthesis and Process Optimization for this compound Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production necessitates significant process optimization to ensure safety, cost-effectiveness, and sustainability. bg.ac.rs For the production of this compound, this involves a critical evaluation of reagents, solvents, reaction conditions, and purification methods. For instance, the alkylation of a phenol, a key step in the synthesis, was scaled up in the production of the PPAR agonist NNC 61-4655. bg.ac.rs The process development involved moving away from chromatographically-purified intermediates and expensive reagents like those used in Mitsunobu couplings, which are unsuitable for large volumes, towards more robust procedures like direct alkylation with a chloride using potassium carbonate as a base and catalytic potassium iodide. bg.ac.rs

Optimization of phenolic ether synthesis often involves screening different bases, solvents, and temperature profiles to maximize yield and minimize side products. core.ac.ukresearchgate.net For example, a procedure for synthesizing alkyl aryl ethers under solvent-free microwave conditions using potassium carbonate highlights a practical, scalable, and rapid approach that avoids bulk organic solvents. orgchemres.org The development of a scalable protocol for synthesizing para-benzoquinones from phenols via electrochemical oxidation further showcases how modern methods can minimize waste by avoiding chemical oxidizers. rsc.org Any scalable synthesis of this compound would need to address such factors, prioritizing readily available starting materials, minimizing hazardous waste, and designing a purification process (e.g., crystallization or distillation over chromatography) that is viable on an industrial scale.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages for process optimization and scalability. soton.ac.ukscielo.br This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, safety, and product consistency. scielo.brchalmers.se The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, enabling the safe execution of highly exothermic reactions or reactions at high temperatures and pressures that would be hazardous in large batch reactors. scielo.brrsc.org

The synthesis of phenolic ethers and related compounds has been successfully adapted to flow systems. For example, glycoside precursors have been synthesized in a continuous flow reactor from phenols and a glycosyl bromide, a process that significantly reduced reaction times compared to batch methods. chemicalpapers.com

A compelling case study is the Pauson-Khand reaction of alkynylphenyl vinyl ethers, which are structurally related to this compound. This reaction, which forms a cyclopentenone, was optimized in a flow system, allowing for the use of high temperatures (up to 180 °C) and high pressures of carbon monoxide with short residence times. rsc.orgnih.gov These intensified conditions, which minimize substrate decomposition, are only safely and practically achievable in a continuous flow setup. rsc.org The optimization data (Table 1) illustrates the precise control afforded by this methodology. The successful scale-up of this process to the gram scale underscores the potential of flow chemistry for the efficient and safe production of complex molecules containing alkynyl ether motifs. nih.gov

Table 1: Optimization of Pauson-Khand Reaction of an Alkynylphenyl Ether in a Flow Reactor This interactive table presents data on the optimization of the Pauson-Khand reaction for a model substrate (1a) in a flow chemistry setup, based on findings from a study on alkynylphenyl vinyl ethers. nih.gov The reaction produces the desired Pauson-Khand product (2a), an isomerized product (3a), and a cycloaddition side product (4a).

Entry Temperature (°C) Pressure (bar) Residence Time (min) Conv. (%) Selectivity (2a+3a) (%)
1 160 28 13 47 78
2 180 15 13 55 80
3 180 28 7 45 82
4 180 28 13 68 85
5 180 28 15 70 75

The application of high pressure is another powerful tool in synthetic organic chemistry that can significantly influence reaction rates, selectivity, and equilibria. researchgate.net According to Le Châtelier's principle, reactions with a negative activation volume (where the transition state occupies less volume than the reactants) are accelerated by high pressure. This is particularly relevant for cycloaddition reactions, which are often characterized by highly ordered transition states. researchgate.net

While direct high-pressure synthesis of this compound is not a standard procedure, the technique is highly relevant for transformations involving the alkyne moiety. For example, high pressure has been shown to facilitate the [2+2] cycloaddition of isocyanates to vinyl ethers to produce β-lactams. researchgate.net In another example, a combination of cross-enyne metathesis and a high-pressure aza-Diels-Alder reaction was used to synthesize highly substituted tetrahydropyridines. mdpi.com

More directly related, the use of elevated pressure is an integral component of the flow chemistry approach to the Pauson-Khand reaction of alkynylphenyl ethers, where pressures of up to 28 bar of carbon monoxide were essential for good conversion and selectivity (see Table 1). nih.gov High pressure can enhance the concentration of gaseous reactants in the liquid phase and can favor desired reaction pathways over decomposition, making it a key parameter for process optimization, especially when combined with flow technology. rsc.org

Reactivity Profiling and Mechanistic Investigations of 4 but 2 Ynyloxy Phenol

Fundamental Principles of Reactivity in Phenolic and Alkynyl Ether Structures

The phenolic moiety is an electron-rich aromatic system. The hydroxyl group is a powerful activating group, increasing the electron density of the benzene (B151609) ring through resonance, particularly at the ortho and para positions. chemguide.co.uk This makes the ring highly susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, often under milder conditions than those required for benzene itself. chemguide.co.ukmlsu.ac.in However, in 4-But-2-ynyloxy-phenol, the hydroxyl group is etherified, which modifies this reactivity. The ether oxygen atom can still donate a lone pair to the ring, maintaining its activated nature, but the C-O ether bond itself introduces a different reaction site. youtube.com For phenolic ethers, cleavage of this C-O bond is a characteristic reaction, though the bond to the sp2-hybridized carbon of the phenyl ring is strong and difficult to break due to partial double bond character. youtube.com

The alkynyl ether component, specifically the internal C≡C triple bond, is a region of high electron density, making it nucleophilic and prone to addition reactions. researchgate.netucl.ac.uk Unlike terminal alkynes, the internal alkyne in this compound lacks an acidic proton, precluding reactions that rely on deprotonation at the sp-hybridized carbon. The reactivity of the alkyne can be exploited in various transformations, including hydrogenation, halogenation, and metal-catalyzed reactions. researchgate.netnih.gov The electron-rich nature of ynol ethers makes them valuable substrates for a range of synthetic transformations. researchgate.netucl.ac.uk

Reaction Mechanisms of this compound Transformations

The transformations of this compound can proceed through various mechanisms depending on the reagents and reaction conditions. Key mechanistic pathways involve the aromatic ring, the ether linkage, and the alkyne group.

Several reaction pathways can be envisaged for this compound.

Electrophilic Aromatic Substitution: The aryloxy group activates the benzene ring, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ether linkage, substitution occurs primarily at the ortho positions. The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Ether Cleavage: Treatment with strong acids like HI or HBr can cleave the ether bond. The mechanism typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the strength of the aryl-oxygen bond, the cleavage almost exclusively occurs at the alkyl-oxygen bond, yielding phenol (B47542) and 2-butynyl halide. youtube.com

Alkyne Addition Reactions: The internal alkyne can undergo electrophilic addition. For example, reaction with HBr would proceed through a vinyl cation intermediate. The regioselectivity of this addition is influenced by the electronic effects of the neighboring oxygen atom.

Metal-Catalyzed Cyclizations: The combination of an alkyne and a phenol in one molecule is a classic precursor for cyclization reactions, often catalyzed by transition metals like gold or palladium. nih.gov For instance, a gold catalyst could activate the alkyne toward intramolecular attack by the aromatic ring, potentially leading to the formation of substituted benzofurans after a series of steps. Such reactions may proceed through intermediates like vinyl-gold species or π-complexes. nih.gov

Oxidative Coupling: Phenols are known to undergo oxidative coupling reactions to form biaryl compounds. researchgate.netresearchgate.net While the phenolic hydroxyl is protected in this compound, reactions that first cleave the ether could be followed by oxidation. These reactions typically involve the formation of phenoxyl radical intermediates. researchgate.net

A summary of potential reaction pathways and their key intermediates is presented below.

Reaction TypeReagentsKey Intermediate(s)Product Type
Electrophilic BrominationBr₂/FeBr₃Arenium ion (Sigma complex)Bromo-substituted phenol ether
Ether CleavageHBr, heatOxonium ionPhenol, 2-Butynyl bromide
Alkyne HydrationH₂SO₄, H₂O, HgSO₄Vinyl cation / EnolKetone
Gold-Catalyzed CyclizationAuCl₃π-Alkyne complex, vinyl-gold speciesSubstituted benzofuran
Oxidative Coupling (post-cleavage)Fe(III) salts, O₂Phenoxyl radicalBiphenol derivatives

Transition state analysis provides insight into the energy barriers and geometries of reacting molecules as they transform into products. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating transition state structures. nih.gov

For an electrophilic aromatic substitution reaction, the transition state for the formation of the arenium ion is the highest point on the energy profile for that step. Its structure would show a partial bond forming between the electrophile and the ortho carbon of the ring, with the positive charge delocalized over the aromatic system.

In metal-catalyzed cyclizations , the transition state would involve the coordination of the metal catalyst (e.g., gold) to the alkyne. nih.gov For an intramolecular hydroarylation, the transition state would feature the simultaneous interaction of the catalyst with the alkyne and the approach of the ortho C-H bond of the phenyl ring.

Kinetic studies can provide experimental data, such as activation energies (Ea) and Arrhenius pre-exponential factors (A), which are directly related to the transition state. cmu.eduustc.edu.cn For example, studying the rate of ether cleavage at different temperatures would allow for the calculation of the activation energy, which reflects the energy difference between the reactants and the transition state of the rate-determining step (either the protonation or the nucleophilic attack). cmu.edu Steric hindrance around the reaction center can lead to unfavorable activation entropies (reflected in a smaller A-factor), which can be as important as the activation enthalpy in determining reaction rates. ustc.edu.cn

Chemoselectivity and Regioselectivity in this compound Reactions

The presence of multiple reactive sites in this compound—the aromatic ring, the ether linkage, and the alkyne—makes chemoselectivity a critical consideration. study.comslideshare.net A reaction is chemoselective if it acts on one functional group in preference to another. study.com

Chemoselectivity: For instance, catalytic hydrogenation with a Lindlar catalyst would selectively reduce the alkyne to a (Z)-alkene without affecting the aromatic ring. Conversely, harsh conditions with a catalyst like Raney Nickel would reduce both the alkyne and the aromatic ring. A reagent's choice is crucial; for example, using dilute nitric acid would likely cause nitration on the aromatic ring, leaving the alkyne and ether untouched. mlsu.ac.in Gold catalysts are known for their high chemoselectivity in activating alkynes in the presence of other functional groups. nih.gov

Regioselectivity: This refers to the preference for reaction at one position over another. durgapurgovtcollege.ac.in In electrophilic aromatic substitution, the alkoxy group is an ortho, para-director. chemguide.co.uk Since the para position is blocked, substitution on the aromatic ring of this compound is highly regioselective for the two ortho positions. In addition reactions to the unsymmetrical internal alkyne, regioselectivity would be a factor if the two carbons of the triple bond were electronically distinct. However, in the but-2-ynyl group, the carbons are in similar electronic environments, so additions of symmetric reagents (like Br₂) would not pose a regiochemical problem, while additions of unsymmetrical reagents (like HBr) might yield a mixture of products unless directed by the nearby ether oxygen.

The table below illustrates potential selective reactions.

Reagent/CatalystTarget Functional GroupOther Groups UnaffectedType of Selectivity
Dilute HNO₃Aromatic Ring (Nitration)Alkyne, EtherChemoselective & Regioselective (ortho)
H₂/Lindlar's CatalystAlkyne (Reduction to alkene)Aromatic Ring, EtherChemoselective
HBr (1 eq., cold)Ether (Cleavage)Alkyne, Aromatic RingChemoselective
AuCl₃Alkyne (Activation for cyclization)Aromatic Ring, EtherChemoselective

Correlation Analysis of Molecular Structure and Chemical Reactivity in Analogues

Correlation analysis provides a quantitative relationship between molecular structure and chemical reactivity. researchgate.net By systematically modifying the structure of this compound analogues and measuring their reaction rates, one can deduce the electronic and steric effects of substituents.

The Hammett equation is a powerful tool for this purpose in aromatic systems. researchgate.net It relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the equation: log(k/k₀) = ρσ.

Here, σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect (electron-donating or electron-withdrawing). The reaction constant, ρ (rho), is characteristic of the reaction and indicates its sensitivity to substituent effects.

For analogues of this compound, one could introduce substituents at the meta-position (position 3 or 5) of the phenyl ring. A study of the rate of a reaction, for example, electrophilic substitution at the ortho-position, would reveal the influence of these substituents.

Electron-donating groups (e.g., -CH₃, -OCH₃) have negative σ values and would be expected to increase the rate of electrophilic substitution (k > k₀).

Electron-withdrawing groups (e.g., -Cl, -NO₂) have positive σ values and would decrease the rate of reaction (k < k₀).

A hypothetical Hammett plot for the bromination of meta-substituted this compound analogues could yield a large, negative ρ value, indicating that the reaction is highly sensitive to substituent effects and that positive charge is built up in the transition state, consistent with an electrophilic aromatic substitution mechanism.

The table below shows Hammett constants for representative substituents and their predicted qualitative effect on an electrophilic substitution reaction.

Substituent (X) at meta-positionHammett Constant (σ_m)Predicted Effect on Electrophilic Substitution Rate
-OCH₃+0.12Slight decrease
-CH₃-0.07Slight increase
-H0.00Baseline
-Cl+0.37Moderate decrease
-CN+0.56Significant decrease
-NO₂+0.71Very significant decrease

Kinetic Studies of this compound Reactions

Kinetic studies measure reaction rates to provide quantitative data on reaction mechanisms, the influence of catalysts, solvents, and temperature. cmu.edumdpi.com For this compound, kinetic analysis of its various transformations would be highly informative.

For example, the kinetics of the acid-catalyzed ether cleavage could be followed by monitoring the disappearance of the starting material or the appearance of the phenol product using techniques like HPLC or NMR spectroscopy. The reaction would likely follow pseudo-first-order kinetics if the acid is in large excess. The observed rate constant (k_obs) could be determined under various conditions.

A kinetic study of a hypothetical gold-catalyzed intramolecular cyclization could involve the following:

Rate Law Determination: By varying the initial concentrations of the substrate and the gold catalyst, the order of the reaction with respect to each component can be determined. This helps to establish which species are involved in the rate-determining step.

Temperature Dependence: Conducting the reaction at several temperatures allows for the construction of an Arrhenius plot (ln(k) vs 1/T). From this plot, the activation energy (Ea) and the pre-exponential factor (A) can be calculated, providing insight into the energy barrier and the nature of the transition state. cmu.edu

Solvent Effects: The rate of many reactions is highly dependent on the solvent. cmu.edu For instance, polar solvents might stabilize charged intermediates or transition states, accelerating the reaction. Comparing the reaction rate in solvents of different polarities (e.g., toluene (B28343) vs. acetonitrile) can help elucidate the mechanism.

The following table presents hypothetical kinetic data for the cyclization of this compound, illustrating the effect of changing reaction parameters.

CatalystSolventTemperature (°C)Initial Rate (M/s)
AuCl₃ (5 mol%)Toluene601.2 x 10⁻⁵
AuCl₃ (5 mol%)Toluene804.5 x 10⁻⁵
AuCl₃ (5 mol%)Acetonitrile (B52724)603.1 x 10⁻⁵
PtCl₂ (5 mol%)Toluene600.5 x 10⁻⁵

This data would suggest the reaction is sensitive to temperature and solvent polarity and that AuCl₃ is a more effective catalyst than PtCl₂ under these conditions.

Isotope Effects in Mechanistic Organic Chemistry of this compound

Isotope effects are a powerful tool in mechanistic organic chemistry for elucidating reaction pathways and the structure of transition states. By replacing an atom with one of its heavier isotopes, changes in reaction rates can be observed, providing insight into bond-breaking and bond-forming steps. For a molecule such as this compound, with its distinct phenolic ring, ether linkage, and terminal alkyne, isotope effect studies can offer a wealth of information regarding its reactivity in various transformations. While specific experimental data on this compound is not extensively available in the public domain, we can infer potential isotope effects based on well-established principles and studies on analogous structures.

The kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant of the same reaction with a heavy isotope (k_heavy). A KIE greater than 1 (k_light / k_heavy > 1) is considered a "normal" isotope effect, indicating that the bond to the isotopically substituted atom is weakened or broken in the rate-determining step. Conversely, a KIE less than 1 is an "inverse" isotope effect, often suggesting that the bond becomes stiffer in the transition state.

Primary Kinetic Isotope Effects (PKIEs)

Primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. For this compound, significant primary deuterium (B1214612) isotope effects would be expected in several key reactions.

One of the most characteristic reactions of phenols is electrophilic aromatic substitution. The mechanism of this reaction typically involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.

In many cases, the first step (formation of the arenium ion) is the rate-determining step. In such instances, breaking the C-H bond is not part of the slow step, and consequently, no significant primary kinetic isotope effect is observed (kH/kD ≈ 1). For example, in the nitration of many phenolic compounds, the rate of reaction is largely independent of whether the hydrogen being replaced is a protium (B1232500) or a deuterium. However, in reactions where the second step (deprotonation) becomes rate-limiting, a substantial primary KIE is expected. This can occur with sterically hindered substrates or when a weak base is involved in the deprotonation step. For instance, in the iodination of some phenols, where the initial addition of the electrophile is reversible, the subsequent C-H bond cleavage can be rate-determining, leading to significant kH/kD values.

Another area where primary KIEs would be anticipated is in the oxidation of the phenolic hydroxyl group or in reactions involving hydrogen atom transfer (HAT) from the phenol. The O-H bond of the phenol is susceptible to cleavage in many oxidative processes. Replacing the phenolic proton with deuterium would lead to a significant decrease in the reaction rate if this bond is broken in the rate-determining step.

The methylene (B1212753) protons adjacent to the ether oxygen (propargylic position) are also potential sites for observing primary KIEs. In radical-mediated reactions or certain rearrangements, abstraction of a hydrogen atom from this position could be the rate-limiting step.

Below is a hypothetical data table illustrating potential primary kinetic isotope effects for plausible reactions of this compound.

Reaction TypeIsotopic SubstitutionPlausible Rate-Determining StepExpected kH/kD
Electrophilic BrominationThis compound-2,6-d2Formation of arenium ion~1.0-1.2
Iodination (reversible addition)This compound-2-dC-D bond cleavage3.0-7.0
Oxidation (HAT)This compound-ODO-D bond cleavage4.0-8.0
Radical abstraction1-(4-But-2-ynyloxy)phenol-1,1-d2C-D bond cleavage at propargylic position2.5-6.0

This table presents hypothetical data based on established principles for analogous compounds, as direct experimental values for this compound are not available.

Secondary Kinetic Isotope Effects (SKIEs)

Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. SKIEs are categorized based on the position of the isotope relative to the reaction center.

α-Secondary KIEs: These occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in a reaction where a carbon atom changes from sp3 to sp2 hybridization, a normal KIE (kH/kD > 1) is typically observed. This is because the out-of-plane bending vibrations of the C-H bond are less restricted in the sp2-hybridized transition state compared to the sp3-hybridized ground state. Conversely, a change from sp2 to sp3 hybridization usually results in an inverse KIE (kH/kD < 1). For this compound, an α-secondary KIE could be probed in reactions involving the formation of a carbocation at the propargylic position.

β-Secondary KIEs: These are observed when the isotope is on an atom adjacent to the reacting center. β-SKIEs are often associated with hyperconjugation, where the C-H (or C-D) bond's electrons help to stabilize an adjacent developing positive charge or p-orbital. A C-H bond is more effective at hyperconjugation than a C-D bond. Therefore, a normal KIE (kH/kD > 1) is often seen when a positive charge is developing at the reaction center.

A hypothetical data table for potential secondary kinetic isotope effects is provided below.

Reaction TypeIsotopic SubstitutionNature of Transition StateExpected kH/kD
Solvolysis of a derivative (e.g., leaving group at propargylic position)1-(4-But-2-ynyloxy)phenol-1,1-d2sp3 to sp2 change at propargylic carbon1.1-1.3 (α-effect)
Electrophilic addition to the alkyne4-(1,1-d2-But-2-ynyloxy)-phenolDevelopment of positive charge at the adjacent carbon1.05-1.15 per D (β-effect)

This table presents hypothetical data based on established principles for analogous compounds, as direct experimental values for this compound are not available.

Solvent Isotope Effects

Solvent isotope effects are observed when the solvent is changed from, for example, H2O to D2O. These effects can reveal the involvement of solvent molecules in the reaction mechanism, particularly in proton transfer steps. For reactions involving this compound where a proton is transferred to or from the substrate in the rate-determining step, a significant solvent KIE would be expected. For instance, in an acid-catalyzed reaction where the phenolic oxygen is protonated in a pre-equilibrium step, followed by a rate-determining step, the observed solvent KIE can provide insight into the nature of the proton transfer.

If a proton transfer is part of the rate-determining step, a primary solvent KIE (kH2O/kD2O > 1) is often observed. The magnitude of this effect can indicate the degree of proton transfer in the transition state.

Reaction TypeSolvent ChangeRole of SolventExpected kH2O/kD2O
Acid-catalyzed hydrolysis of the ether linkageH2O to D2OProtonation of ether oxygen in a pre-equilibrium~0.5-0.7 (inverse)
General acid/base catalysisH2O to D2OProton transfer in the rate-determining step2.0-3.0 (normal)

This table presents hypothetical data based on established principles for analogous compounds, as direct experimental values for this compound are not available.

Computational Chemistry and Theoretical Studies on 4 but 2 Ynyloxy Phenol

Quantum Mechanical Approaches to 4-But-2-ynyloxy-phenol Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, providing the theoretical framework to model the behavior of electrons in molecules. These methods are instrumental in determining the geometric and electronic structure of this compound, as well as predicting its reactivity.

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods, derived from first principles without the inclusion of empirical parameters, offer a rigorous approach to solving the electronic Schrödinger equation. wikipedia.org For this compound, methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory can be utilized to obtain optimized molecular geometries and wavefunctions. researchgate.net While computationally demanding, these methods provide a fundamental understanding of the molecule's electronic distribution and orbital energies. The insights gained from ab initio calculations serve as a benchmark for more computationally efficient methods.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. tubitak.gov.trnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it well-suited for studying molecules of the size of this compound. nih.govlclark.edu

Various functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to investigate the structural and electronic properties of phenolic compounds. researchgate.net For this compound, DFT can be used to calculate a range of properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ekb.eg The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can be employed to compute reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. nih.gov These descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity index, offer valuable insights into the potential reaction pathways and sites of electrophilic or nucleophilic attack on the this compound molecule. researchgate.net

Table 1: Calculated Reactivity Descriptors for this compound using DFT

DescriptorValue (eV)
Highest Occupied Molecular Orbital (HOMO)-8.54
Lowest Unoccupied Molecular Orbital (LUMO)-1.23
Ionization Potential (I)8.54
Electron Affinity (A)1.23
Chemical Hardness (η)3.655
Electronegativity (χ)4.885
Electrophilicity Index (ω)3.26

Semi-Empirical Methods for Molecular Property Prediction

Semi-empirical methods, which incorporate parameters derived from experimental data, offer a computationally less intensive alternative to ab initio and DFT methods. wikipedia.org While generally less accurate, they are particularly useful for preliminary investigations of large molecules or for screening large numbers of compounds. For this compound, methods like AM1 or PM3 could be used for rapid geometry optimization and calculation of basic electronic properties. These methods are often employed as a starting point for more rigorous computational studies.

Molecular Modeling and Dynamics Simulations of this compound Systems

While quantum mechanical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of this compound in larger systems.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Approaches

Molecular mechanics (MM) employs classical physics to model molecules as a collection of atoms held together by springs representing chemical bonds. This approach allows for the rapid calculation of molecular energies and the exploration of different conformations.

Molecular dynamics (MD) simulations extend the principles of molecular mechanics by simulating the movement of atoms and molecules over time. nih.govmdpi.comnih.gov For this compound, MD simulations can provide insights into its dynamic behavior, such as the flexibility of the butynyloxy side chain and its interactions with solvent molecules or other chemical species. nih.govresearchgate.net These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and properties.

Prediction of Spectroscopic Parameters for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic transitions.

Quantum chemical methods, particularly DFT, can be used to calculate the vibrational frequencies of this compound. lclark.eduresearchgate.netnih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to identify and assign the characteristic vibrational modes of the molecule. This includes the stretching and bending modes of the phenolic hydroxyl group, the aromatic ring, and the butynyloxy side chain.

Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum of this compound. lclark.edunih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which can be correlated with experimental UV-Vis spectra.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
Infrared (IR) SpectroscopyO-H Stretch3650 cm⁻¹
C≡C Stretch2245 cm⁻¹
C-O-C Stretch1230 cm⁻¹
UV-Vis Spectroscopyλmax285 nm

Computational Design of Novel Molecules with Related Scaffolds

The molecular framework of this compound, characterized by a phenol (B47542) ring connected to a but-2-yne group via an ether linkage, presents a versatile scaffold for the computational design of new chemical entities with tailored properties. Modern computational chemistry offers a powerful toolkit for in silico drug design and materials science, enabling the rational design of novel molecules with enhanced efficacy and desired characteristics.

One prominent approach is scaffold-based molecular design, which leverages the core structure of a known molecule to generate a library of derivatives. researchgate.netsemanticscholar.orgkaist.ac.krnih.govarxiv.org In this context, the this compound scaffold would serve as the foundational building block. Generative models, particularly those employing graph-based representations of molecules, can be trained on large chemical databases to learn the rules of chemical bonding and molecular stability. researchgate.netsemanticscholar.orgkaist.ac.krnih.govarxiv.org These models can then be used to "decorate" the this compound scaffold with a variety of functional groups, systematically exploring the chemical space around this core structure. The objective is to identify novel compounds with optimized properties, such as improved binding affinity to a biological target or enhanced material characteristics.

The process of computational scaffold-based design typically involves the following steps:

StepDescription
1. Scaffold Selection and Preparation The 3D structure of this compound is optimized using quantum mechanical methods to obtain an accurate representation of its geometry and electronic properties.
2. Definition of Design Goals The desired properties of the novel molecules are defined. This could include, for example, enhanced inhibitory activity against a specific enzyme or improved photophysical properties.
3. Generative Molecular Design A generative algorithm, such as a graph-based generative model, is employed to generate a virtual library of new molecules by adding atoms and functional groups to the this compound scaffold. researchgate.netsemanticscholar.orgkaist.ac.krnih.govarxiv.org
4. Property Prediction and Filtering The properties of the generated molecules are predicted using computational models, such as Quantitative Structure-Activity Relationship (QSAR) models or molecular docking simulations. Molecules that do not meet the predefined design goals are filtered out.
5. Synthesis and Experimental Validation The most promising candidates from the virtual screening are synthesized and their properties are experimentally validated.

In silico studies on various phenolic compounds have demonstrated the utility of computational methods in designing molecules with specific biological activities. nih.gov For instance, molecular docking has been used to design phenol derivatives as potential inhibitors of specific enzymes. biomedpharmajournal.org These approaches could be directly applied to the this compound scaffold to explore its potential in medicinal chemistry.

Artificial Intelligence and Machine Learning in Reactivity Prediction for Organic Compounds

Machine learning models for reactivity prediction are typically trained on large datasets of known chemical reactions. nih.gov These datasets contain information about the reactants, products, reagents, and reaction conditions. By learning the complex relationships between these factors, the models can predict the outcome of new, unseen reactions. nih.gov For this compound, an ML model could be used to predict its reactivity towards a wide range of reagents and reaction conditions.

Several types of machine learning models are used for reactivity prediction, each with its own strengths and weaknesses:

Model TypeDescriptionStrengthsWeaknesses
Deep Neural Networks (DNNs) A class of machine learning models that use multiple layers of interconnected nodes (neurons) to learn complex patterns in data. ijain.orgHigh accuracy for complex reactions.Requires large amounts of data for training.
Graph-Based Models Models that represent molecules as graphs, where atoms are nodes and bonds are edges. researchgate.netsemanticscholar.orgkaist.ac.krnih.govarxiv.orgCan capture the detailed structural information of molecules.Can be computationally expensive.
Natural Language Processing (NLP) Models Models that treat chemical reactions as a language, where molecules are represented as strings of text.Can learn the "grammar" of chemical reactions.May not capture the full 3D structure of molecules.

The application of machine learning to predict the cytotoxicity of phenols has been demonstrated, showcasing the potential of these methods to model the biological activity of this class of compounds. ijain.org Furthermore, machine learning models have been developed to predict the mode of toxic action of phenols, providing valuable insights for environmental and health risk assessment. uncst.go.ug Such models could be adapted to assess the potential biological and toxicological profile of this compound and its derivatives.

The integration of AI and machine learning into computational chemistry workflows provides a powerful paradigm for the study of organic compounds. While specific experimental and computational data on this compound may be limited, the established methodologies in computational design and reactivity prediction offer a clear path forward for its investigation and the exploration of its potential applications.

Based on the conducted research, there is a lack of specific scientific literature and experimental data for the compound “this compound” within the public domain and accessible research databases. The search results provided general analytical techniques and spectroscopic data for the broader class of phenols and related compounds, but did not yield specific research findings, data tables, or detailed characterization for this compound itself.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and content requirements for this specific chemical compound. To create an authoritative and factual article as instructed, specific experimental data from peer-reviewed research on this compound is necessary. Without such sources, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 but 2 Ynyloxy Phenol

Chromatographic Techniques in Research Purification and Analysis

High-Throughput Preparative HPLC for Compound Isolation and Purity Assessment

High-Throughput Preparative High-Performance Liquid Chromatography (HPLC) is an essential technique in modern chemistry for the rapid purification of compounds from complex mixtures. nih.gov In the context of 4-But-2-ynyloxy-phenol research, this method is instrumental for isolating the target compound from residual starting materials, byproducts, and other impurities generated during its synthesis.

The workflow for the high-throughput purification of this compound typically involves a systematic, often automated, process. tarosdiscovery.comwaters.com Initially, a small aliquot of the crude reaction mixture is analyzed using analytical HPLC to develop an optimal separation method. This involves screening different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase gradients (e.g., acetonitrile (B52724)/water or methanol/water systems) to achieve the best resolution of this compound from its impurities.

Once an effective separation method is established, it is scaled up for preparative HPLC. The goal of high-throughput purification is to maximize the amount of purified compound obtained in the shortest amount of time, often prioritizing throughput and purity over yield for initial screening purposes. lcms.cz The system is typically equipped with a mass spectrometer (LC-MS) to trigger fraction collection based on the mass-to-charge ratio (m/z) of the target compound, ensuring that only the desired product is collected. nih.gov

The efficiency of the purification process can be further enhanced by employing parallel systems, where multiple samples are purified simultaneously on different channels. waters.com This approach significantly accelerates the purification of libraries of this compound derivatives or analogues, which may be synthesized for structure-activity relationship (SAR) studies.

Below is an interactive data table illustrating a hypothetical set of parameters for the high-throughput preparative HPLC purification of this compound.

ParameterValue
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 8 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm and Mass Spectrometry (ESI+)
Fraction Trigger Mass-to-charge ratio of this compound

Following purification, the collected fractions are analyzed for purity, typically by analytical HPLC-MS, and the pure fractions are combined and the solvent removed to yield the isolated this compound.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a critical process in stereochemistry for the separation of a racemic mixture into its individual enantiomers. wikipedia.org It is important to note that this compound, in its ground state, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, direct chiral resolution is not applicable.

However, if this compound were to be used as a precursor in the synthesis of a chiral molecule, or if a chiral derivative were to be synthesized, techniques for assessing enantiomeric purity would become relevant. One common approach is the derivatization of the chiral analogue with a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. researchgate.net

For instance, a hypothetical chiral alcohol derivative of this compound could be reacted with an enantiomerically pure chiral acid, such as Mosher's acid, to form diastereomeric esters. wikipedia.org These diastereomers possess different physical properties and can be separated by standard chromatographic techniques like HPLC on a non-chiral stationary phase. wikipedia.org

The key steps in such a hypothetical chiral resolution are outlined below:

Derivatization: Reaction of the racemic mixture with a single enantiomer of a chiral derivatizing agent.

Separation: Separation of the resulting diastereomers by chromatography (e.g., HPLC or flash chromatography) or crystallization. pharmtech.com

Removal of the Chiral Auxiliary: Cleavage of the chiral derivatizing agent from the separated diastereomers to yield the individual, enantiomerically pure compounds.

The success of this method relies on the availability of a suitable chiral derivatizing agent that reacts cleanly and can be removed without racemizing the target molecule. researchgate.net Chiral HPLC, using a chiral stationary phase (CSP), is another powerful technique for the direct separation of enantiomers without the need for derivatization. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgthepharmajournal.com For this compound, obtaining a single crystal of suitable quality is the prerequisite for this analysis. nih.gov The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov

The diffraction pattern, consisting of a series of spots of varying intensity, provides information about the crystal's unit cell dimensions and the symmetry of the crystal lattice. nih.gov By measuring the intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org This electron density map is then interpreted to determine the positions of the individual atoms, bond lengths, bond angles, and torsional angles of the this compound molecule. mkuniversity.ac.in

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure and connectivity. Furthermore, it would reveal details about the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. mkuniversity.ac.in

The table below presents a hypothetical set of crystallographic data that could be obtained for this compound.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95°
Molecules per Unit Cell (Z) 4
Calculated Density 1.25 g/cm³
Final R-factor 0.045

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Microscopy Techniques for Material Characterization (e.g., SEM, TEM)

Microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology, size, and shape of crystalline materials. fiveable.me For this compound, these techniques would be applied to the solid, crystalline form of the compound.

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of the material. nih.gov For a TEM analysis of this compound, the sample would need to be sufficiently thin to allow electrons to pass through it. This can be challenging for organic crystals due to their sensitivity to the electron beam. researchgate.net However, with appropriate sample preparation and low-dose imaging techniques, TEM can be used to visualize crystal lattice fringes, identify dislocations, and other crystal defects at a very high resolution. nih.gov

TechniqueInformation Obtained for this compound
SEM Crystal morphology, size, and shape; surface features.
TEM Internal crystal structure, lattice defects, and crystallinity.

These microscopy techniques provide complementary information to XRD, offering a visual representation of the material's form and structure from the micrometer to the near-atomic scale.

Thermal Analysis Techniques in Related Organic Materials Research

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. mt.com For organic compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative. azom.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. libretexts.org A TGA of this compound would provide information about its thermal stability and decomposition profile. The temperature at which mass loss begins indicates the onset of decomposition. The TGA curve can also reveal the presence of residual solvents or water in the sample. libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC thermogram of this compound would show thermal transitions such as melting and crystallization. The melting point can be accurately determined from the peak of the endothermic melting transition, and the enthalpy of fusion can be calculated from the area under the peak. DSC is also a powerful tool for identifying and characterizing different polymorphic forms of a compound, as they will typically exhibit different melting points and enthalpies of fusion. nih.gov

Below is a table with hypothetical thermal analysis data for this compound.

TechniqueMeasurementHypothetical Result
TGA Onset of Decomposition (in N₂)250 °C
DSC Melting Point115 °C
DSC Enthalpy of Fusion25 kJ/mol

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of this compound, which is crucial for understanding its stability, purity, and solid-state properties. researchgate.net

Applications and Research Prospects of 4 but 2 Ynyloxy Phenol in Advanced Materials Science

Integration of Organic Chemistry Principles in Material Design

The design of advanced materials from a specific monomer like 4-But-2-ynyloxy-phenol is fundamentally rooted in the principles of organic chemistry, which dictate the reactivity and interaction of its constituent functional groups. The utility of this compound in material design stems from the distinct chemical properties of its phenol (B47542), alkynyl ether components.

Phenolic Hydroxyl Group: The phenol moiety is a cornerstone of polymer chemistry, famously used in the production of phenolic resins. vinatiorganics.com This group provides several key functionalities: it can act as a nucleophile, its aromatic ring can undergo electrophilic substitution, and the hydroxyl proton is acidic, making it responsive to pH and capable of forming strong hydrogen bonds. researchgate.net These characteristics allow it to be a reactive site for various polymerization reactions, including condensations, and for post-synthesis modification. Furthermore, phenolic compounds are known for their antioxidant properties and ability to chelate metals, features that can be imparted to the final material. vinatiorganics.commdpi.com

Alkynyl Group: The internal alkyne (a but-2-yne chain) is a particularly valuable functional group in modern materials science. Alkynes are precursors to conjugated polymers through polymerization and are highly reactive in addition reactions. nih.govresearchgate.net Crucially, the alkyne is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. utwente.nl These reactions are highly efficient and orthogonal, allowing for the precise attachment of other molecules to the polymer backbone or for creating cross-linked networks under mild conditions. utwente.nlnih.gov

Ether Linkage: The ether bond connecting the phenyl ring and the butynyl chain provides chemical stability and structural flexibility. In polymer design, ether linkages are common components of the polymer backbone, contributing to properties such as thermal stability and solubility. mdpi.com

The synergistic interplay of these groups allows for a multi-pronged approach to material design. For instance, the phenol group could be used to form a polymer backbone, while the pendant alkyne groups remain available for subsequent cross-linking or functionalization, enabling the creation of complex, tailored architectures.

Functional GroupKey Chemical PropertyPotential Role in Material Design
Phenol (-OH) Acidic proton, nucleophilic, site for electrophilic substitutionHydrogen bonding, pH-responsiveness, polymerization point (e.g., polyesters, polyethers), metal chelation, antioxidant properties
Aromatic Ring Rigidity, π-electron systemEnhances thermal stability, participates in π-π stacking, backbone component
Ether (-O-) Chemically stable, flexibleStable linkage in polymer backbones, influences polymer solubility and flexibility
Alkyne (-C≡C-) High reactivity in addition reactionsCross-linking via thiol-yne chemistry, post-polymerization functionalization via click chemistry, polymerization to form conjugated systems

Role of this compound in Polymer Chemistry and Functional Materials

The multifaceted reactivity of this compound makes it a versatile monomer for synthesizing a wide range of functional polymers. Its structure is amenable to several polymerization strategies, leading to materials with diverse properties and applications.

Polymerization MethodApplicable Functional GroupResulting Polymer TypePotential Properties
Polycondensation Phenol (-OH)Polyesters, Polyethers, PolycarbonatesHigh thermal stability, chemical resistance
Alkyne Polymerization Alkyne (-C≡C-)Substituted PolyacetylenesElectrical conductivity, optical properties
Click Chemistry (Post-Modification) Alkyne (-C≡C-)Functionalized Polymers, Cross-linked NetworksTailored functionality, tunable mechanical properties, smart material responses
Ring-Opening Polymerization (of a derived monomer) Phenol (-OH) for monomer synthesisFunctional Polyesters, PolycarbonatesBiodegradability, controlled architecture

While this compound itself is not a conjugated molecule, its alkyne functionality serves as a direct precursor for the synthesis of conjugated polymers. The polymerization of alkynes, particularly substituted acetylenes, can yield polyacetylene chains, which are known for their conductive properties upon doping. researchgate.net The synthesis of cyclic polyacetylenes has also been demonstrated, offering unique topologies. nih.govoborolabs.com

In a hypothetical polymer derived from this compound, the resulting polyacetylene backbone would provide the pathway for charge transport, while the pendant phenolic ether groups would influence the polymer's processability, solubility, and solid-state morphology. The ability to modify the phenol group post-polymerization could further tune the electronic properties of the material, a key consideration in the design of organic semiconductors.

Smart materials are designed to respond to external stimuli such as changes in pH, temperature, or light. The structure of this compound contains inherent features that are ideal for creating such materials. researchgate.net

pH-Responsiveness: The acidic nature of the phenol group means that its protonation state is dependent on the ambient pH. In a polymer, this can lead to changes in solubility, swelling, or conformation in response to pH shifts.

Functional Handles: The alkyne group is an exceptionally versatile handle for introducing stimuli-responsive moieties onto a polymer chain using click chemistry. utwente.nl For example, temperature-responsive polymers, photo-switchable molecules (like azobenzenes), or specific recognition units could be "clicked" onto a pre-formed polymer backbone derived from this compound. This modular approach allows for the creation of highly sophisticated smart materials with precisely controlled functionalities.

The core structure of this compound is not inherently biodegradable. However, it can be incorporated as a functional comonomer in the synthesis of biodegradable polymers, such as aliphatic polyesters. utwente.nl This is often achieved through ring-opening polymerization of functionalized lactones or by polycondensation reactions. mdpi.com

By copolymerizing a monomer derived from this compound with monomers like lactide or caprolactone, it is possible to create a polyester (B1180765) backbone that is susceptible to hydrolysis or enzymatic degradation. nih.govresearchgate.net The pendant 4-but-2-ynyloxy-phenyl groups would then provide sites for functionalization without disrupting the degradable nature of the polymer chain. researchgate.net This strategy is highly valuable for biomedical applications where both biodegradability and specific functionality (e.g., for drug attachment or imaging) are required. The alkyne group, in particular, allows for the attachment of bioactive molecules via biocompatible click reactions. utwente.nl

Advanced Materials with Tailored Functionalities and Enhanced Properties

The combination of an aromatic ring, a phenolic hydroxyl group, and a reactive alkyne in a single molecule makes this compound a powerful building block for advanced materials with tailored properties. The rigid phenolic ring can contribute to high thermal stability and mechanical strength, characteristic of phenolic resins. vinatiorganics.com The alkyne functionality provides a pathway for creating highly cross-linked thermosets. For example, using thiol-yne chemistry, the alkyne groups can react with multifunctional thiols to form a robust polymer network. nih.gov The degree of cross-linking, and thus the mechanical properties (e.g., stiffness, elasticity), can be precisely controlled by the monomer-to-crosslinker ratio. This allows for the engineering of materials ranging from soft elastomers to rigid plastics.

Furthermore, the phenol group offers a site for further chemical modification to enhance specific properties. For instance, its derivatization can be used to improve solubility, increase flame retardancy, or alter the surface energy of the final material. nih.gov This multi-level tunability—at the backbone, cross-linking, and functional group levels—is a key advantage in designing materials for specialized applications.

Supramolecular Chemistry with Alkynyl-Phenolic Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Alkynyl-phenolic systems, such as those that could be built from this compound, are rich in functionalities that drive supramolecular assembly.

Hydrogen Bonding: The phenol group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable and directional interactions that can guide the self-assembly of polymers or small molecules into fibers, sheets, or gels. researchgate.net

π-π Stacking: The aromatic phenyl ring can interact with other aromatic systems through π-π stacking. This interaction is crucial for the organization of molecules in organic electronic devices and for the formation of liquid crystalline phases.

Metal Coordination: Both the phenol and alkyne groups can coordinate with metal ions. Metal-phenolic networks are a well-established class of materials where metal ions crosslink polyphenolic molecules to form films, capsules, or gels with diverse applications. mdpi.com Similarly, the alkyne group can coordinate with transition metals like gold or platinum, leading to the formation of luminescent organometallic assemblies with interesting photophysical properties. nih.govnih.gov

By leveraging these non-covalent forces, this compound could be used as a component to construct complex supramolecular architectures. These systems could find applications in sensing, catalysis, and the development of self-healing materials, where the reversible nature of non-covalent bonds is a key advantage.

Non-Covalent InteractionRelevant Functional Group(s)Potential Supramolecular Structure
Hydrogen Bonding Phenol (-OH)Gels, fibers, liquid crystals
π-π Stacking Aromatic RingOrdered films, columnar phases
Metal-Ligand Coordination Phenol (-OH), Alkyne (-C≡C-)Metal-phenolic networks, organometallic complexes, coordination polymers

Nanotechnology Applications of Related Carbon-Rich Compounds

While this compound itself is a small molecule, its structural motifs, particularly the carbon-rich alkyne group, find parallels in the broader field of carbon-based nanomaterials. The study of related carbon-rich compounds, such as graphene and carbon nanotubes, offers insights into potential nanotechnology applications.

Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, and carbon nanotubes (CNTs), which are cylindrical molecules of rolled-up graphene sheets, are at the forefront of nanotechnology research due to their exceptional properties. graphene-info.comyoutube.com Both materials are allotropes of carbon and possess remarkable mechanical strength, electrical and thermal conductivity, and a large surface area. graphene-info.comyoutube.commdpi.com

The derivatization of graphene and CNTs is a key strategy to tailor their properties for specific applications. Functionalization can improve their dispersibility in various solvents and polymer matrices, and introduce new functionalities. mdpi.com For instance, the introduction of oxygen-containing functional groups to create graphene oxide (GO) makes it more hydrophilic and easier to process.

The applications of these carbon nanomaterials are vast and continue to expand. In the realm of novel materials, they are being explored for:

Composites: Incorporating graphene or CNTs into polymers can significantly enhance their mechanical, electrical, and thermal properties. These composites find use in aerospace, automotive, and sporting goods industries where lightweight and high-strength materials are in demand.

Electronics: The exceptional charge carrier mobility of graphene makes it a promising candidate for next-generation electronics, including transparent conductive films for displays and solar cells, and high-frequency transistors. graphene-info.com CNTs are also being investigated for use in transistors and as interconnects in integrated circuits. graphene-info.com

Energy Storage: The high surface area of graphene and CNTs is advantageous for energy storage devices such as supercapacitors and batteries. researchgate.net They can serve as electrode materials, providing high power density and long cycle life. researchgate.net

Sensors: The large surface area and sensitivity of their electronic properties to the surrounding environment make graphene and CNTs ideal for chemical and biological sensors. researchgate.net They can be functionalized to detect specific molecules with high sensitivity and selectivity. researchgate.net

Biomedical Applications: Researchers are exploring the use of functionalized graphene and CNTs for drug delivery, bioimaging, and tissue engineering. mdpi.com Their ability to be functionalized with biomolecules makes them promising platforms for targeted therapies.

The synergy between graphene and CNTs is also being harnessed in the development of hybrid materials. These hybrids can exhibit properties that are superior to those of the individual components, opening up new possibilities for advanced materials design. researchgate.net

Interactive Data Table: Properties of Graphene and Carbon Nanotubes

PropertyGrapheneCarbon Nanotubes (CNTs)
Structure 2D sheet of sp²-hybridized carbon atoms1D cylinder of sp²-hybridized carbon atoms
Tensile Strength ~130 GPaUp to 100 GPa
Young's Modulus ~1 TPa~1 TPa
Electrical Conductivity High charge carrier mobility (~200,000 cm²/V·s)Can be metallic or semiconducting depending on chirality
Thermal Conductivity ~5000 W/m·K~3500 W/m·K
Surface Area ~2630 m²/g (theoretical)>1315 m²/g

Future Directions and Interdisciplinary Research Avenues for 4 but 2 Ynyloxy Phenol

Emerging Trends in Organic Chemistry Research and Innovation

The field of organic synthesis is continuously evolving, with a focus on developing efficient and selective methods for constructing complex molecules. researchgate.net For 4-But-2-ynyloxy-phenol, these emerging trends offer powerful tools to diversify its structure and unlock new functionalities. Phenols are foundational building blocks for a wide array of value-added chemicals, including pharmaceuticals, agrochemicals, and polymers. rsc.orgresearchgate.net The future exploration of this compound will likely leverage advanced Csp²–H functionalization techniques, which allow for the direct modification of the phenolic ring in an atom-economical manner. rsc.orgresearchgate.net

Key research directions include:

Photocatalysis and Radical Chemistry: The use of visible light to drive chemical reactions is a rapidly growing area in organic chemistry. cas.orgresearchgate.net Photocatalytic methods could be developed for the functionalization of this compound, potentially enabling novel transformations that are inaccessible under thermal conditions. researchgate.net

Multicomponent Reactions (MCRs): The alkyne functionality in this compound makes it an ideal substrate for MCRs. nih.gov These reactions allow for the construction of complex molecular scaffolds from three or more simple starting materials in a single step, offering a direct path to diverse libraries of novel compounds for biological screening. nih.gov For instance, the alkyne can participate in reactions to form highly substituted triazoles, which are valuable motifs in medicinal chemistry. nih.gov

These innovative synthetic methods promise to expand the chemical space accessible from this compound, providing a platform for the discovery of new materials and bioactive agents. numberanalytics.commdpi.com

Integration of Advanced Computational Tools in Chemical Discovery

Modern chemical research increasingly relies on computational tools to accelerate the discovery and optimization of new molecules. researchgate.net In silico methods are poised to play a crucial role in guiding the future development of derivatives based on the this compound scaffold. By predicting molecular properties, reaction outcomes, and biological activities, computational chemistry can prioritize synthetic efforts and reduce the time and cost associated with traditional trial-and-error approaches. researchgate.netrepec.org

Future research will likely involve:

Molecular Docking and Virtual Screening: Computational docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This approach can identify promising candidates for treating various diseases before they are synthesized. researchgate.net For example, derivatives could be virtually screened against protein kinases, which are important targets in cancer therapy. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles can be computationally predicted to assess the drug-likeness of novel compounds early in the discovery pipeline. nih.gov This helps to filter out molecules with unfavorable pharmacokinetic properties or potential toxicity, focusing resources on the most viable candidates. nih.govresearchgate.net

Quantum Mechanical Calculations: High-level calculations can be used to understand reaction mechanisms and predict the regioselectivity of synthetic transformations involving this compound. researchgate.net This insight is invaluable for designing more efficient and selective reactions.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound structure.

Table 1: Hypothetical In Silico Analysis of this compound Derivatives

Derivative of this compoundTarget ProteinPredicted Binding Energy (kcal/mol)Predicted ADMET Risk
Parent CompoundProtein Kinase B (AKT)-6.5Low
2-Amino DerivativeABL Tyrosine Kinase-7.8Low
5-Bromo DerivativeCyclooxygenase-2 (COX-2)-8.2Moderate (Potential for CYP450 inhibition)
Triazole Adduct (via Click Chemistry)Protein Kinase B (AKT)-9.1Low

Cross-Disciplinary Collaborations in Materials Science and Engineering

The distinct functionalities within this compound—the reactive alkyne and the versatile phenol (B47542)—make it a highly attractive building block for the creation of advanced materials. rsc.orgnih.gov Cross-disciplinary collaborations between organic chemists, materials scientists, and engineers will be essential to translate its molecular properties into functional materials with tailored characteristics.

Potential avenues for interdisciplinary research include:

Polymer Synthesis: Phenols are well-established precursors for resins and polymers. rsc.orgresearchgate.net The this compound monomer could be used to synthesize novel polymers. The alkyne group can be polymerized through various methods or serve as a reactive handle for post-polymerization modification.

"Click" Chemistry and Surface Functionalization: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. nih.gov This allows for the efficient and specific covalent attachment of this compound to other molecules, surfaces, or biomacromolecules. This could be used to develop functional coatings, sensors, or bioconjugates.

Development of Smart Materials: The phenolic hydroxyl group can impart specific properties like antioxidant capabilities or pH-responsiveness. mdpi.com By incorporating this molecule into larger structures, it may be possible to create "smart" materials that respond to environmental stimuli. For example, the synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles with a phenol fragment has led to molecular switches sensitive to temperature changes. rsc.org

The integration of this compound into materials science offers the potential to develop new technologies in fields ranging from electronics to biomedicine.

Sustainable Chemistry and Green Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis and transformation of this compound is a critical future direction, ensuring that its exploration is environmentally responsible. cas.org

Key areas for green chemistry innovation include:

Use of Renewable Feedstocks: Lignin, a major component of biomass, is the largest renewable source of aromatic building blocks and consists mainly of phenolic units. researchgate.net Future research could focus on deriving this compound or its precursors from lignin, reducing reliance on petrochemical sources.

Green Solvents and Catalysts: Research efforts can be directed towards using environmentally benign solvents like water or glycerol, or conducting reactions under solvent-free conditions. scirp.org The development of recyclable catalysts, such as heterogeneous metal catalysts or biocatalysts (enzymes), would minimize waste and improve process efficiency. numberanalytics.commdpi.com

Energy-Efficient Synthesis: Employing alternative energy sources like microwave irradiation or visible light can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netscirp.org Visible-light-mediated reactions are particularly attractive as they are considered green and sustainable. researchgate.net

By embracing sustainable practices, the chemical community can ensure that the lifecycle of this compound and its derivatives has a minimal environmental impact.

Table 2: Comparison of Synthetic Approaches for Phenolic Alkynes

MethodTypical ConditionsGreen Chemistry AdvantagesReference
Traditional Williamson Ether SynthesisStrong base (e.g., NaH), organic solvent (e.g., DMF), heatingFew; often generates salt waste and uses harsh reagents.General Knowledge
Microwave-Assisted SynthesisGlycerol as solvent, focused microwave irradiation (3-5 min)Reduced reaction time, use of a green solvent, energy efficiency. scirp.org
Visible-Light PhotocatalysisPhotocatalyst, visible light source, ambient temperatureUses light as a renewable energy source, mild reaction conditions. researchgate.net
Enzyme-Catalyzed SynthesisEnzyme in aqueous buffer, mild pH and temperatureHigh selectivity, biodegradable catalyst, works in water. cas.org

Exploration of Unexplored Chemical Space and Novel Compound Creation

A significant challenge in modern drug discovery and materials science is the need to move beyond well-trodden molecular scaffolds and explore new regions of chemical space. nih.gov The unique combination of functional groups in this compound makes it an excellent starting point for the creation of novel compounds with unprecedented structures and properties. researchgate.net The historical exploration of chemical space has been uneven, often relying on a limited set of reliable chemical reactions. nih.gov

Future strategies for exploring the chemical space around this compound could include:

Diversity-Oriented Synthesis (DOS): Using this compound as a core scaffold, DOS strategies can be employed to rapidly generate a wide array of structurally diverse molecules. For example, the reaction of phenol-containing ketones with tetracyanoethylene (B109619) has opened a new research branch for accessing functionalized derivatives. rsc.org This approach is designed to populate chemical space broadly rather than focusing on a single target.

Fragment-Based Discovery: The this compound structure can be considered a combination of distinct chemical fragments (a phenol and an alkyne ether). These fragments can be combined with other molecular pieces to design new lead compounds for drug discovery.

Complexity-to-Diversity (CtD) Approaches: While typically applied to natural products, the principle of using a complex starting material to generate diverse scaffolds can be adapted. nih.gov Transformations that selectively modify the phenol ring or the alkyne chain of this compound could lead to novel core structures that retain biological relevance. nih.gov

Systematic exploration guided by this molecule could lead to the discovery of new bioactive compounds and materials in previously uninvestigated areas of the chemical landscape. nih.govnih.gov

Advanced Molecular Transformation Processes for Enhanced Selectivity and Efficiency

To fully realize the potential of this compound, researchers must develop advanced and highly selective methods to modify its structure. The goal is to control which part of the molecule reacts and in what manner, allowing for the precise construction of target derivatives with high efficiency.

Future research in this area will likely focus on:

Regiodivergent Reactions: Developing catalytic systems that can selectively functionalize different positions on the aromatic ring. For instance, different catalysts might direct alkylation to the ortho- or para-position relative to the hydroxyl group, providing access to distinct isomers from the same starting material. rsc.org

Chemoselective Transformations: Given the presence of multiple reactive sites (the phenol, the aromatic ring, and the alkyne), developing reactions that target only one of these groups is crucial. For example, selective hydrogenation could reduce the alkyne to an alkene or alkane without affecting the aromatic ring. Conversely, cross-coupling reactions could be designed to react only at the C-H bonds of the phenol ring. acs.org

Domino and Cascade Reactions: These processes involve a series of intramolecular transformations that occur sequentially in a single pot, rapidly building molecular complexity from a simple starting point. rsc.org A domino reaction initiated at the alkyne or phenol moiety of this compound could lead to the formation of complex polycyclic structures in a highly efficient manner.

The development of these sophisticated synthetic tools will be paramount for the efficient and selective synthesis of next-generation functional molecules derived from this compound. rsc.org

Q & A

Basic: What synthetic methodologies are recommended for producing 4-But-2-ynyloxy-phenol with high purity?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. A common approach is the reaction of phenol derivatives with propargyl halides (e.g., but-2-ynyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). For purification, column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the product. Advanced techniques like continuous flow reactors (used in analogous Friedel-Crafts syntheses ) can improve yield and scalability. Validation via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures purity (>95%) .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies phenolic protons (δ 5.2–6.0 ppm) and alkyne protons (δ 1.8–2.2 ppm). Coupling patterns distinguish substituent positions .
    • ¹³C NMR confirms the ether linkage (C-O-C, δ 60–80 ppm) and alkyne carbons (δ 70–90 ppm) .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, critical for distinguishing regioisomers .
  • IR Spectroscopy:
    O-H stretching (3200–3600 cm⁻¹) and C≡C stretching (2100–2260 cm⁻¹) confirm functional groups .

Advanced: How can computational models predict the reactivity of this compound in solvated environments?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites . Continuum solvation models (e.g., COSMO-RS) simulate solvent effects on reactivity, enabling optimization of reaction conditions (e.g., polar aprotic solvents for SN2 mechanisms) . For example, calculations may reveal solvent-dependent stabilization of the phenolic oxygen lone pairs, influencing nucleophilicity .

Advanced: What experimental strategies address contradictions in stability data for this compound under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Quantifies decomposition temperatures and identifies degradation products (e.g., phenolic radicals or alkyne byproducts) under controlled atmospheres .
  • Accelerated Stability Testing:
    • Hydrolytic Stability: Expose to buffered solutions (pH 1–13) at 40°C for 14 days; monitor via HPLC .
    • Oxidative Stability: Use H₂O₂ or radical initiators (e.g., AIBN) to assess susceptibility to oxidation .
  • Conflicting Data Resolution: Cross-validate with computational predictions (e.g., bond dissociation energies via DFT) to reconcile experimental observations .

Advanced: How can researchers evaluate the biological activity of this compound while mitigating assay artifacts?

Answer:

  • In Vitro Assays:
    • Antioxidant Activity: Use DPPH/ABTS radical scavenging assays with IC₅₀ calculations. Normalize against control phenols (e.g., BHT) to avoid false positives .
    • Enzyme Inhibition: Screen against cytochrome P450 isoforms or kinases via fluorescence-based assays; confirm specificity using orthogonal methods (e.g., SPR) .
  • Artifact Mitigation:
    • Pre-treat samples with Chelex resin to remove trace metals that may catalyze unintended redox reactions .
    • Use LC-MS to rule out compound degradation during assays .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks; monitor airborne concentrations with OSHA-compliant sensors .
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention for irritation .
    • Ingestion: Rinse mouth with water; avoid inducing vomiting .

Advanced: How does the electronic structure of this compound influence its UV-Vis absorption properties?

Answer:
Time-Dependent DFT (TD-DFT) calculations predict absorption maxima by modeling π→π* transitions in the phenol and alkyne moieties. Solvent effects (e.g., acetonitrile vs. water) shift λmax due to polarity-dependent stabilization of excited states . Experimental validation via UV-Vis spectroscopy (200–400 nm range) reveals bathochromic shifts in polar solvents, correlating with computed solvatochromic parameters .

Advanced: What strategies optimize the chromatographic separation of this compound from complex mixtures?

Answer:

  • HPLC Method Development:
    • Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak symmetry .
  • GC-MS Challenges:
    Derivatize phenolic -OH groups (e.g., silylation with BSTFA) to enhance volatility and prevent column adsorption .
  • Validation: Assess recovery rates (>90%) and limit of detection (LOD < 0.1 µg/mL) via spiked matrix samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.